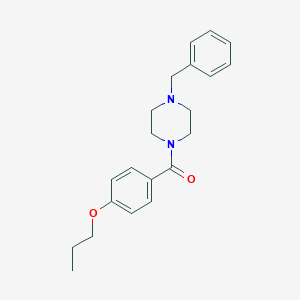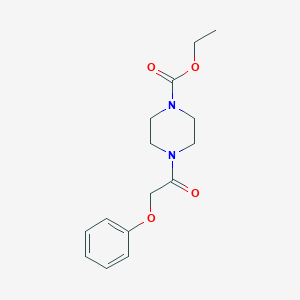![molecular formula C22H21NO B240870 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide, also known as DPAA, is a chemical compound that belongs to the class of amides. DPAA has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's mechanism of action involves binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding results in the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been shown to enhance the activity of neurotrophic factors, such as brain-derived neurotrophic factor, which is essential for the survival and growth of neurons.
Biochemical and Physiological Effects
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to enhance the expression of various genes involved in neuroprotection and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's unique properties make it an ideal candidate for various lab experiments. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. However, 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered while conducting experiments.
Zukünftige Richtungen
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the field of neuroscience are vast, and there are several future directions that can be explored. One of the potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's neuroprotective effects and its ability to improve cognitive function make it an attractive candidate for developing novel therapies for these diseases. Another potential application of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is in the field of pain management. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's analgesic effects make it a promising compound for developing new pain medications. Further research is needed to explore these potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide and to understand its mechanism of action in more detail.
Conclusion
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of neuroscience. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the treatment of neurodegenerative diseases and pain management make it a promising compound for developing novel therapies. Further research is needed to explore the potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide and to understand its mechanism of action in more detail.
Synthesemethoden
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide can be synthesized through a multistep process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction with 1-phenylethylamine and acetic anhydride. This method has been reported to yield 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various physiological processes, including pain modulation, neuronal plasticity, and neuroprotection. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
|---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)/t17-/m0/s1 |
InChI-Schlüssel |
ILTZASUXYCBBMI-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
8.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)